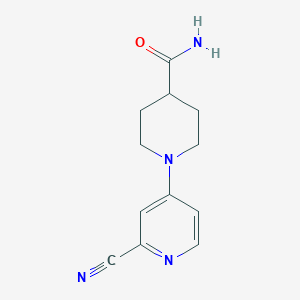![molecular formula C15H19NO4 B7555512 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid, also known as CPPB, is a chemical compound that has gained attention for its potential therapeutic applications. CPPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders. In
作用機序
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 is involved in the regulation of various physiological processes, including synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the mGluR5, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can modulate these processes and produce therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to modulate the mGluR5 signaling pathway, which is involved in the regulation of various physiological processes, including synaptic plasticity, neuronal excitability, and neurotransmitter release. By blocking the mGluR5, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can reduce glutamate release and enhance GABAergic transmission, which can produce anxiolytic, antidepressant, and analgesic effects.
実験室実験の利点と制限
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has several advantages for lab experiments, including its high selectivity for the mGluR5, its well-characterized mechanism of action, and its availability as a research tool. However, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid also has some limitations, including its relatively low potency and its poor solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid, including the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid on synaptic plasticity and neuronal function, and the exploration of its potential therapeutic applications in other neurological and psychiatric disorders. Furthermore, the combination of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
合成法
The synthesis of 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid involves the reaction of 4-benzyloxybenzaldehyde with 3-hydroxypropylamine, followed by the removal of the benzyl protecting group and the introduction of the pyrrolidine-1-carbonyl moiety. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain. Studies have shown that 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid can modulate the mGluR5 signaling pathway, which is involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to reduce cocaine self-administration and relapse in rats. Furthermore, 4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid has been shown to have analgesic effects in animal models of neuropathic pain.
特性
IUPAC Name |
4-[2-(3-hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-10-2-4-13-3-1-9-16(13)14(18)11-5-7-12(8-6-11)15(19)20/h5-8,13,17H,1-4,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKUTVUGORBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(=O)O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)
![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)


![4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)
![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)